molecular formula C21H18Cl2N4O2 B11071070 4-chloro-5-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one

4-chloro-5-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one

Cat. No.: B11071070
M. Wt: 429.3 g/mol
InChI Key: NMVCUMJBXZUSDM-UHFFFAOYSA-N
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Description

4-Chloro-5-[4-(3-chlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone class. Pyridazinones are heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position. This compound is notable for its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[4-(3-chlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone typically involves multiple steps:

    Formation of 3-chlorobenzoyl chloride: This is achieved by reacting 3-chlorobenzoic acid with thionyl chloride.

    Preparation of 4-(3-chlorobenzoyl)piperazine: This involves the reaction of piperazine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Cyclization to form the pyridazinone ring: The final step involves the reaction of 4-(3-chlorobenzoyl)piperazine with 4-chloro-2-phenyl-3(2H)-pyridazinone under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-[4-(3-chlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Chloro-5-[4-(3-chlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(3-chlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(3-chlorophenyl)-5-piperazino-3(2H)-pyridazinone
  • 4-Chlorobenzoyl chloride
  • Pyridazinone derivatives

Uniqueness

4-Chloro-5-[4-(3-chlorobenzoyl)piperazino]-2-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of both piperazine and pyridazinone moieties. This combination imparts distinct pharmacological properties and makes it a valuable compound for research and development.

Properties

Molecular Formula

C21H18Cl2N4O2

Molecular Weight

429.3 g/mol

IUPAC Name

4-chloro-5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C21H18Cl2N4O2/c22-16-6-4-5-15(13-16)20(28)26-11-9-25(10-12-26)18-14-24-27(21(29)19(18)23)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2

InChI Key

NMVCUMJBXZUSDM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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